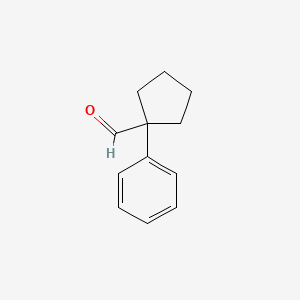

1-Phenylcyclopentanecarbaldehyde

概要

説明

1-Phenylcyclopentanecarbaldehyde is a chemical compound with the molecular formula C12H14O . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of 1-Phenylcyclopentanecarbaldehyde involves the use of diisobutylaluminium hydride in dichloromethane or n-heptane . The reaction occurs at -78℃ for 2 hours . After completion of the reaction, the reaction mixture is quenched with a saturated solution of potassium sodium tartrate .Molecular Structure Analysis

The molecular structure of 1-Phenylcyclopentanecarbaldehyde consists of 12 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The InChI Key is KZCVVVIPPHGCOH-UHFFFAOYSA-N .Chemical Reactions Analysis

1-Phenylcyclopentanecarbaldehyde undergoes Pinacol-type rearrangements in the phenylcyclohexane series . The reaction mechanisms of epoxides and the corresponding diols and halogenohydrins have been studied .科学的研究の応用

-

Synthesis of Pharmaceuticals and Novel Organic Compounds

- Application Summary : 1-Phenylcyclopentanecarbaldehyde is used in the synthesis of pharmaceuticals and the development of novel organic compounds. This involves the creation of new molecules for use in a variety of chemical products.

-

Single-Atom Catalysts

- Application Summary : Single-atom catalysts have been widely used in various catalytic reactions due to their excellent performance properties such as strong activity and high selectivity . 1-Phenylcyclopentanecarbaldehyde could potentially be used in the development of these catalysts.

- Results or Outcomes : Single-atom catalysts have shown promising results in various applications, including electrochemistry and photocatalytic reactions . They offer high activity and selectivity, which can lead to more efficient and sustainable chemical processes.

-

Material-Specific Binding Peptides

- Application Summary : Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant-/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification .

- Methods of Application : The specific methods of application can vary greatly depending on the desired end product. They generally involve the synthesis of the precursor materials, the dispersion of the single atoms on the support material, and the activation of the catalysts .

- Results or Outcomes : The outcomes of these processes are new organic compounds with potential applications in various fields, including medicine. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis process and the intended use of the final product .

-

Synthesis Routes

- Application Summary : 1-Phenylcyclopentanecarbaldehyde can be used in various synthesis routes, contributing to the development of new organic compounds.

- Methods of Application : The specific methods of application can vary greatly depending on the desired end product. They generally involve reactions under controlled conditions to form new bonds and structures.

- Results or Outcomes : The outcomes of these processes are new organic compounds with potential applications in various fields. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis process and the intended use of the final product.

-

Pharmacokinetics

- Application Summary : 1-Phenylcyclopentanecarbaldehyde has properties that suggest it could be used in pharmacokinetic studies . These studies involve the absorption, distribution, metabolism, and excretion of drugs within the body .

- Methods of Application : The specific methods of application can vary greatly depending on the desired end product. They generally involve the administration of the compound to a biological system and the subsequent tracking and analysis of its behavior within that system .

- Results or Outcomes : The outcomes of these processes can provide valuable information about how the body processes certain substances, which can be used to inform the development of new drugs and therapies .

-

Material Science

- Application Summary : 1-Phenylcyclopentanecarbaldehyde could potentially be used in the development of new materials . This could involve the creation of new polymers or other types of materials with unique properties .

- Methods of Application : The specific methods of application can vary greatly depending on the desired end product. They generally involve the synthesis of the precursor materials, the dispersion of the single atoms on the support material, and the activation of the catalysts .

- Results or Outcomes : The outcomes of these processes are new materials with potential applications in various fields. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis process and the intended use of the final product .

Safety And Hazards

特性

IUPAC Name |

1-phenylcyclopentane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCVVVIPPHGCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454967 | |

| Record name | 1-phenylcyclopentanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenylcyclopentanecarbaldehyde | |

CAS RN |

21573-69-3 | |

| Record name | 1-phenylcyclopentanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

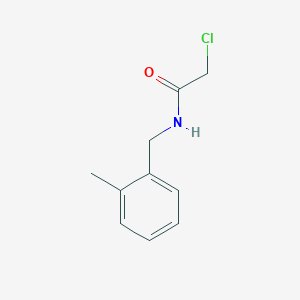

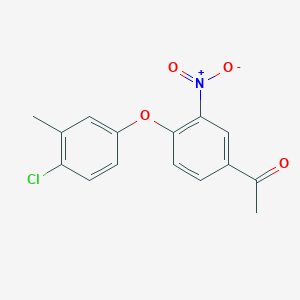

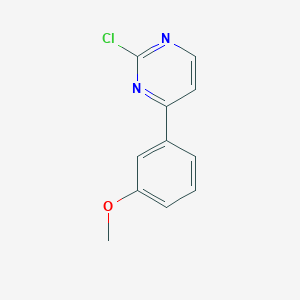

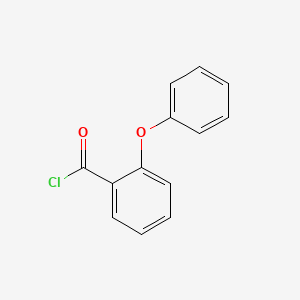

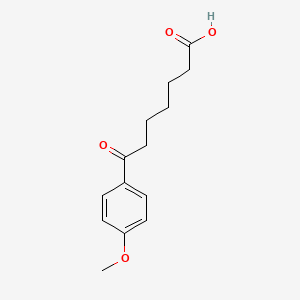

Synthesis routes and methods I

Procedure details

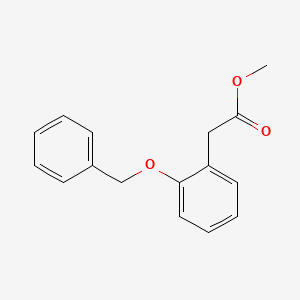

Synthesis routes and methods II

Procedure details

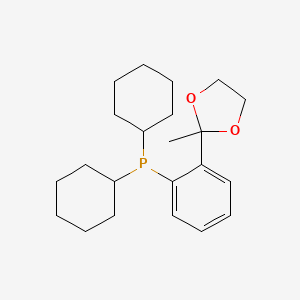

Synthesis routes and methods III

Procedure details

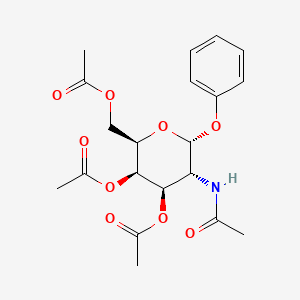

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)